

Structure Elucidation of Fistupyrone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fistupyrone	
Cat. No.:	B12577725	Get Quote

Abstract

Fistupyrone, a novel microbial metabolite, has been isolated from the culture broth of the plant-associated actinomycete, Streptomyces sp. TP-A0569.[1] This compound has demonstrated notable biological activity, specifically inhibiting the in vivo infection of Chinese cabbage seedlings by the fungal pathogen Alternaria brassicicola, the causative agent of Alternaria leaf spot.[1] This technical guide provides a comprehensive summary of the structure elucidation of **Fistupyrone**, detailing the physicochemical properties, spectroscopic data, and the experimental methodologies employed in its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a workflow diagram generated using the DOT language visualizes the key steps in the structure determination process.

Physicochemical Properties

The initial characterization of **Fistupyrone** involved determining its fundamental physicochemical properties. These properties provided the first clues to its molecular size and functional group characteristics.



Property	Value
Molecular Formula	C14H18O4
Molecular Weight	250
UV λmax (MeOH) nm (ε)	234 (11,000), 328 (8,000)
IR (KBr) νmax cm ⁻¹	3400, 1690, 1620, 1560, 1450, 1380, 1260
Appearance	Colorless needles
Optical Rotation [α]D ²⁵	+12.5° (c 1.0, MeOH)

Spectroscopic Data for Structure Elucidation

The definitive structure of **Fistupyrone** was established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was instrumental in determining the elemental composition of **Fistupyrone**.

lon	Observed m/z	Calculated m/z
[M+H]+	251.1281	251.1283

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic analyses, including 2D correlation experiments, were performed in deuterated chloroform (CDCl₃) to elucidate the connectivity of atoms within the **Fistupyrone** molecule.



Position	δΗ (ррт)	Multiplicity	J (Hz)
3	5.95	S	
5	7.20	S	_
7	3.45	m	_
8	1.65	m	_
9	1.80	m	_
10	2.50	t	7.5
11	1.20	d	7.0
12	1.15	d	7.0
4-OCH ₃	3.80	s	
6-СНз	2.05	s	_



Position	δC (ppm)
2	165.0
3	98.0
4	168.0
5	105.0
6	160.0
7	35.0
8	30.0
9	42.0
10	45.0
11	22.5
12	22.5
4-OCH₃	56.0
6-CH₃	12.0

Experimental Protocols Isolation and Purification of Fistupyrone

Streptomyces sp. TP-A0569 was cultured in a suitable broth medium. The culture filtrate was extracted with ethyl acetate. The organic extract was then concentrated under reduced pressure. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Fistupyrone** as colorless needles.

Spectroscopic Analysis

• NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

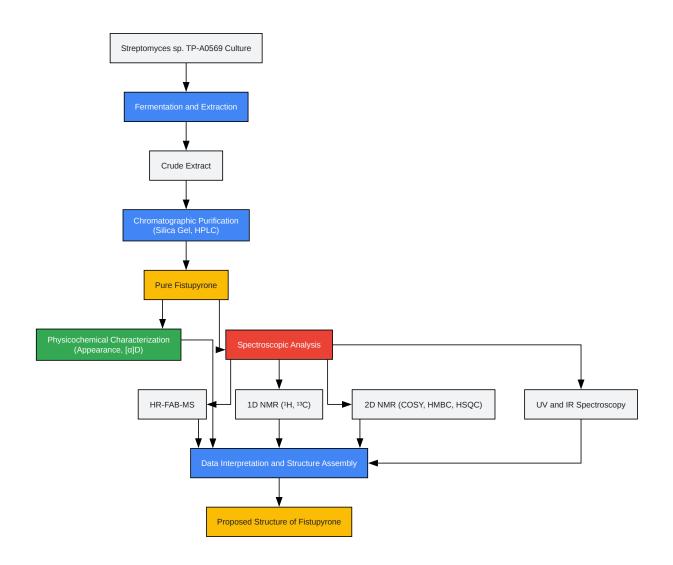


- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a double-focusing mass spectrometer.
- UV and IR Spectroscopy: UV spectra were measured in methanol. IR spectra were recorded using potassium bromide (KBr) pellets.
- Optical Rotation: Optical rotation was measured on a polarimeter at the sodium D line (589 nm).

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis leading to the determination of the **Fistupyrone** structure is depicted in the following diagram.





Click to download full resolution via product page

Caption: Workflow for the structure elucidation of **Fistupyrone**.



Conclusion

The structure of **Fistupyrone** was successfully elucidated as a novel α -pyrone derivative through a combination of spectroscopic techniques. The detailed analysis of HR-FAB-MS, 1 H NMR, and 13 C NMR data allowed for the unambiguous assignment of its planar structure and relative stereochemistry. This foundational work provides the basis for future research into the biosynthesis, total synthesis, and mechanism of action of this biologically active natural product. The unique structure of **Fistupyrone** makes it an interesting target for further investigation in the development of new plant-protecting agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Structure Elucidation of Fistupyrone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12577725#structure-elucidation-of-the-fistupyrone-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com